![molecular formula C14H15ClN4O2S B2436294 N-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine CAS No. 2034421-32-2](/img/structure/B2436294.png)
N-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
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Overview
Description
Scientific Research Applications
Urease Inhibition
Urease is an enzyme responsible for several health issues, including catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, and kidney stone formation. Researchers have actively sought efficient urease inhibitors. In this context, the thiourea skeleton plays a crucial role. The synthesis of a set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids (compounds 4a–j) was reported. These compounds were characterized using analytical techniques such as FT-IR, ^1H-NMR, and ^13C-NMR. Notably, they exhibited potent anti-urease activity, with IC50 values ranging from 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM compared to the standard thiourea (IC50 = 4.7455 ± 0.0545 μM) .
Indole Derivatives
Indole derivatives have diverse biological and clinical applications. For instance, indole-3-acetic acid , a plant hormone produced from tryptophan degradation in higher plants, plays a crucial role in plant growth and development . While not directly related to the compound , understanding the broader context of indole derivatives can provide insights into potential applications.
Thiazole Derivatives
Although not specifically studied for this compound, thiazole derivatives have been investigated for various biological activities. For instance, the synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine demonstrated the potential of thiazoles in drug discovery .
Future Directions
properties
IUPAC Name |
N-[1-(3-chloro-2-methylphenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S/c1-10-12(15)4-2-5-13(10)22(20,21)19-8-11(9-19)18-14-16-6-3-7-17-14/h2-7,11H,8-9H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJOHDYIOWNBIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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